molecular formula C9H8ClNO4S B6215374 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide CAS No. 2742659-89-6

5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide

Cat. No. B6215374
CAS RN: 2742659-89-6
M. Wt: 261.7
InChI Key:
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Description

5-Chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide (5-Cl-TTC) is a novel compound developed for use in scientific research applications. This compound has been found to have a range of biochemical and physiological effects and has been used in various lab experiments.

Scientific Research Applications

5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide has been used in a range of scientific research applications. It has been found to have a variety of biological and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. It has also been used in various lab experiments to study the effects of various compounds on cell growth and differentiation. In addition, 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide has been used to investigate the effects of various drugs on the body and to study the mechanism of action of various drugs.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is not yet fully understood. However, it is believed that 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide acts as an inhibitor of various enzymes involved in the biosynthesis of various compounds, including fatty acids and prostaglandins. It is also believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been found to inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells. In addition, 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide has been found to reduce the production of inflammatory cytokines and to suppress the growth of various types of bacteria.

Advantages and Limitations for Lab Experiments

5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide has a number of advantages and limitations for laboratory experiments. One of the main advantages of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is that it is relatively easy to synthesize and can be purified using column chromatography. In addition, 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is relatively stable and has a long shelf life. However, it is important to note that 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is not water soluble, so it must be dissolved in a suitable solvent before use in experiments. Another limitation of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is that it is not suitable for use in large-scale experiments due to its relatively low yield.

Future Directions

There are a number of potential future directions for 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide research. One area of research that could be explored is the development of novel compounds based on 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide that have enhanced biological and physiological effects. Another area of research that could be explored is the development of new methods for the synthesis and purification of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide. Additionally, further research could be carried out to investigate the mechanism of action of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide and the potential applications of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide in various medical treatments. Finally, further research could be carried out to investigate the potential side effects of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide and the potential interactions between 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide and other compounds.

Synthesis Methods

The synthesis of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is a multi-step process involving the reaction of 2-chloro-3-oxobutanoic acid with thiophene-2-carboxaldehyde. This reaction is followed by the addition of a methyl group to the resulting product and the subsequent addition of a chlorine atom to the 5-position of the ring. The final product is then purified using column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide' involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-oxo-1,3-dioxolane-4-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide. The intermediate is then treated with ammonia to form the final product.", "Starting Materials": [ "5-chlorothiophene-2-carboxylic acid", "2-oxo-1,3-dioxolane-4-methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "ammonia" ], "Reaction": [ "Step 1: 5-chlorothiophene-2-carboxylic acid is reacted with 2-oxo-1,3-dioxolane-4-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide.", "Step 2: The intermediate is then treated with ammonia to form the final product, 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide." ] }

CAS RN

2742659-89-6

Molecular Formula

C9H8ClNO4S

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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